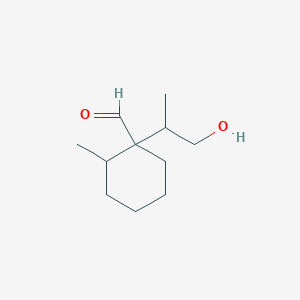
1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a hydroxypropan-2-yl group and a carbaldehyde group attached to a cyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and propan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.
Chemical Reactions: The key reactions involved in the synthesis include oxidation, reduction, and substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing advanced technologies and equipment.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate reactions.
Major Products
The major products formed from these reactions include various derivatives of cyclohexane, such as alcohols, carboxylic acids, and substituted cyclohexanes.
Aplicaciones Científicas De Investigación
1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate
- N’- (2-aminophenyl)-N- [ (2R,3R)-5- [ (2R)-1-hydroxypropan-2-yl]-3-methyl-2- [ [methyl- [ (4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]heptanediamide
Uniqueness
1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a carbaldehyde group on a cyclohexane ring makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1-(1-hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-5-3-4-6-11(9,8-13)10(2)7-12/h8-10,12H,3-7H2,1-2H3 |
Clave InChI |
QOHYJDQVEXCMST-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(C=O)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
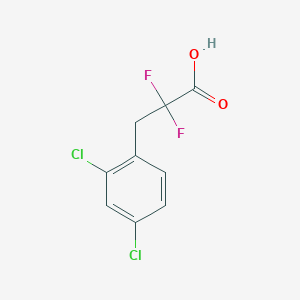
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)
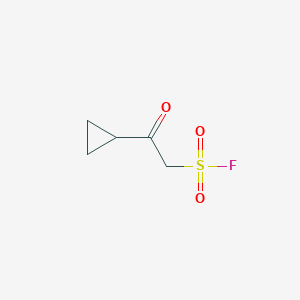

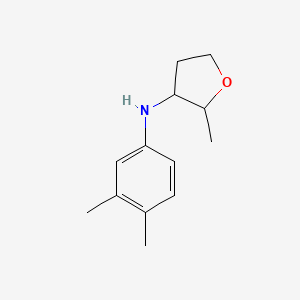
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
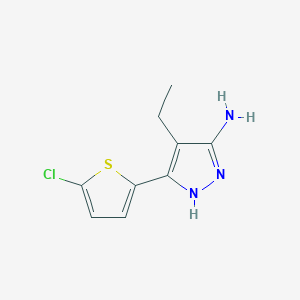
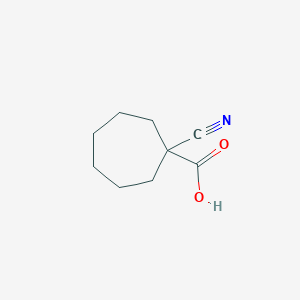
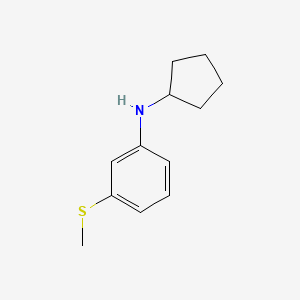
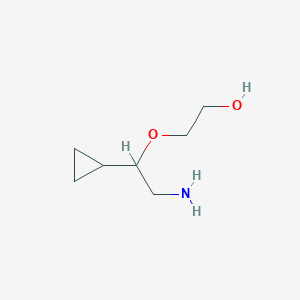
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
